Tetramethylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

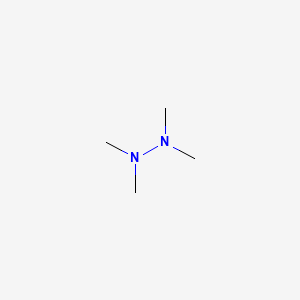

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2-tetramethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZRQXIRAEMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61556-82-9 (mono-hydrochloride) | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10214358 | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6415-12-9 | |

| Record name | Tetramethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHW03U0AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tetramethylhydrazine

CAS Number: 6415-12-9

This technical guide provides an in-depth overview of tetramethylhydrazine, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological significance, and safety information.

Chemical and Physical Properties

This compound, also known as 1,1,2,2-tetramethylhydrazine, is a symmetrically substituted hydrazine (B178648) derivative.[1][2][3] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6415-12-9 | [1][2][3] |

| Molecular Formula | C4H12N2 | [1][2] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.777 g/mL at 20 °C | [1] |

| Boiling Point | 73 °C at 730 Torr | [3] |

| Melting Point | -118 °C | [3] |

| Flash Point | 27 °C (closed cup) | [1][3] |

| Refractive Index | n20/D 1.404 | [1] |

| Solubility | Information not readily available | |

| Vapor Pressure | Information not readily available |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Eschweiler-Clarke reaction. This reaction involves the reductive methylation of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. In the case of this compound, the starting material would be 1,1-dimethylhydrazine.

Experimental Protocol: Eschweiler-Clarke Methylation of 1,1-Dimethylhydrazine

The following is a generalized experimental protocol for the Eschweiler-Clarke reaction, which can be adapted for the synthesis of this compound.

Materials:

-

1,1-Dimethylhydrazine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Dichloromethane or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethylhydrazine.

-

Carefully add an excess of formic acid to the flask, followed by an excess of a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to 80-100 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation.

A visual representation of the synthesis workflow is provided below.

Biological Activity and Significance

This compound has been a subject of interest in toxicological and metabolic studies. Its biological activity is primarily associated with its metabolic activation into reactive intermediates.

Metabolism by Prostaglandin (B15479496) Endoperoxide Synthase

Prostaglandin endoperoxide synthase, an enzyme involved in the synthesis of prostaglandins, can metabolize this compound. This metabolic process involves the oxidation of this compound, leading to the formation of a radical cation and formaldehyde. This pathway is significant as it represents a potential mechanism of bioactivation, particularly in tissues with low mixed-function oxidase activity.

The metabolic pathway is illustrated in the diagram below.

Tumorigenicity

Studies have indicated that this compound hydrochloride exhibits tumorigenic properties in animal models. Chronic administration in drinking water to Swiss mice resulted in a significantly increased incidence of blood vessel tumors (angiomas and angiosarcomas). This finding highlights the potential carcinogenic risk associated with exposure to this compound and underscores the importance of appropriate safety measures.

Safety Information

This compound is a flammable liquid and should be handled with appropriate precautions.

-

Hazard Statements: H226 (Flammable liquid and vapor).

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

It is imperative to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this chemical.

References

An In-depth Technical Guide to Tetramethylhydrazine

An Overview for Researchers, Scientists, and Drug Development Professionals

Tetramethylhydrazine, a symmetrically substituted hydrazine (B178648) derivative, is a compound of significant interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its core properties, synthesis, biological activities, and safety considerations, with a focus on quantitative data and detailed methodologies for the research community.

Core Molecular and Physical Properties

This compound, also known as 1,1,2,2-tetramethylhydrazine, is a flammable liquid. Its fundamental molecular and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C4H12N2[1][2] |

| Molecular Weight | 88.15 g/mol [1] |

| CAS Number | 6415-12-9[1] |

| Density | 0.777 g/mL at 20 °C[3][4] |

| Boiling Point | 72.9 °C[2] |

| Refractive Index | n20/D 1.404 |

| Flash Point | 27 °C (closed cup) |

Synthesis of this compound

While various methods exist for the synthesis of hydrazine derivatives, a common approach for producing alkylated hydrazines involves the reaction of an amine with a chlorinating agent, akin to the Raschig process. For this compound, a potential pathway involves the reaction of dimethylamine (B145610) with monochloramine.

Experimental Protocol: Synthesis via Chloramination of Dimethylamine (Proposed)

This protocol is based on established principles for hydrazine synthesis.

Materials:

-

Dimethylamine ((CH₃)₂NH)

-

Monochloramine (NH₂Cl) solution

-

Anhydrous solvent (e.g., ether, diglyme)

-

Fixed base (e.g., potassium hydroxide)

-

Standard glassware for inert atmosphere synthesis

-

Distillation apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of dimethylamine in an anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) to control the exothermicity of the reaction.

-

Slowly add a pre-prepared solution of monochloramine to the stirred dimethylamine solution. The presence of a fixed base can improve the yield.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove any precipitated salts (e.g., ammonium (B1175870) chloride).

-

The filtrate, containing this compound, is then subjected to fractional distillation to isolate the pure product. The fraction distilling at approximately 73 °C is collected.

Note: This is a generalized procedure. The specific conditions, including reactant ratios, temperature, and reaction time, would need to be optimized for the best yield and purity.

Biological Activity and Toxicology

The biological effects of this compound are a significant area of research, particularly its carcinogenic properties. Like other hydrazine compounds, its toxicity is believed to be mediated through its metabolic activation into reactive intermediates.

Carcinogenicity

A key study demonstrated the potent tumorigenicity of this compound hydrochloride in Swiss mice when administered in drinking water.

Table of Tumor Incidence in Swiss Mice: [3]

| Tumor Type | Treatment Group (0.125% TEMH in drinking water) | Control Group |

| Blood Vessel Tumors (Females) | 96% | 5% |

| Blood Vessel Tumors (Males) | 88% | 6% |

| Lung Tumors (Females) | 36% | 21% |

| Lung Tumors (Males) | 28% | 23% |

The tumors were histopathologically identified as angiomas and angiosarcomas of the blood vessels and adenomas of the lung. The increase in blood vessel tumors was statistically significant.[3]

Mechanism of Toxicity

The toxicity of hydrazine derivatives is linked to their metabolism, which can generate carbon-centered free radicals and reactive oxygen species.[5] This metabolic activation is thought to be a critical step in their carcinogenic action. One proposed pathway involves the enzymatic oxidation of the hydrazine, leading to the formation of highly reactive intermediates that can damage cellular macromolecules like DNA.

dot digraph "Metabolic Activation of Hydrazines" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

"Hydrazine_Derivative" [label="Hydrazine Derivative\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolism" [label="Metabolic Activation\n(e.g., Cytochrome P450, Peroxidases)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reactive_Intermediate" [label="Reactive Intermediate\n(e.g., Radical Cation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cellular_Damage" [label="Cellular Damage\n(DNA Adducts, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carcinogenesis" [label="Carcinogenesis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Hydrazine_Derivative" -> "Metabolism" [label="Enzymatic Oxidation"]; "Metabolism" -> "Reactive_Intermediate" [label="Formation of"]; "Reactive_Intermediate" -> "Cellular_Damage" [label="Leads to"]; "Cellular_Damage" -> "Carcinogenesis" [label="Can result in"]; } dot Caption: Proposed metabolic pathway for hydrazine-induced toxicity.

Additionally, hydrazines are known to produce a functional pyridoxine (B80251) (vitamin B6) deficiency by inhibiting key coenzymes, which can lead to neurological effects.[6]

Applications

While the toxicity of this compound limits some of its applications, it and other hydrazine derivatives have been utilized in specialized areas.

Rocket Propellants

Hydrazine and its methylated derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), are well-known high-energy fuels used in rocket propulsion systems.[7][8] They are often used in hypergolic propellant systems, where they ignite spontaneously upon contact with an oxidizer like dinitrogen tetroxide.[8] While the use of this compound itself is less commonly cited than MMH and UDMH, its properties are consistent with this class of high-energy fuels.

Chemical Synthesis

This compound serves as a building block in organic synthesis. As a substituted hydrazine, it can be used in the synthesis of various nitrogen-containing heterocyclic compounds and as a reagent in proteomics research.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Flammability: It is a flammable liquid with a low flash point. It should be kept away from heat, sparks, open flames, and other ignition sources.[3]

-

Toxicity: It is a known carcinogen and is toxic.[3] Handling should be done in a well-ventilated area, preferably in a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of this compound for research and development purposes. Due to its hazardous nature, all experimental work should be conducted with a thorough understanding of its properties and with appropriate safety measures in place.

References

- 1. This compound | C4H12N2 | CID 43683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 6415-12-9 [amp.chemicalbook.com]

- 5. Cas 1741-01-1,TRIMETHYLHYDRAZINE | lookchem [lookchem.com]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. quora.com [quora.com]

1,1,2,2-tetramethylhydrazine IUPAC name and synonyms

This technical guide provides a comprehensive overview of 1,1,2,2-tetramethylhydrazine, including its nomenclature, physicochemical properties, and relevant experimental context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory documentation.

IUPAC Name: 1,1,2,2-tetramethylhydrazine[1]

Synonyms:

Identifiers:

Physicochemical Properties

A summary of the key quantitative data for 1,1,2,2-tetramethylhydrazine is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 88.1515 g/mol | [4][5][8][9][10] |

| Physical Form | Liquid | |

| Melting Point | -118 °C | [2][7] |

| Boiling Point | 73 °C (at 730 Torr) | [2][7] |

| 72.9 °C | [3] | |

| Density | 0.777 g/mL at 20 °C | [2][6][7] |

| 0.768 g/cm³ at 24 °C | [3] | |

| Refractive Index | n20/D 1.404 | [2][6] |

| Flash Point | 27 °C (closed cup) | [2][6] |

| pKa | 7.61 ± 0.70 (Predicted) | [2] |

| Assay | ≥97.0% |

Experimental Protocols

While a specific protocol for the synthesis of 1,1,2,2-tetramethylhydrazine was not detailed in the provided search context, a relevant procedure for a structurally related tetrasubstituted hydrazine derivative is described. This method illustrates the general principles of hydrazine alkylation.

Synthesis of 1,1,2,2-Tetrakis[(benzoylamino)methyl]hydrazine [11]

This protocol details the synthesis of a more complex hydrazine derivative, demonstrating the substitution on all four positions of the hydrazine moiety.

-

Materials:

-

(Benzamidomethyl)triethylammonium chloride (1.576 g, 5.82 mmol)

-

Hydrazine monohydrate (48.56 mg, 0.97 mmol)

-

Triethylamine (0.2 mL)

-

Ethanol (B145695) (20 mL)

-

Water (10 mL for initial solution, additional for precipitation)

-

-

Procedure:

-

A solution of (benzamidomethyl)triethylammonium chloride is prepared in 10 mL of water and 0.2 mL of triethylamine.[11]

-

A separate solution of hydrazine monohydrate is prepared in 20 mL of ethanol.[11]

-

The hydrazine solution is added to the (benzamidomethyl)triethylammonium chloride solution.[11]

-

The resulting mixture is stirred for 2 hours at room temperature.[11]

-

Following the reaction, water is slowly added to the mixture until a precipitate forms.[11]

-

The product, 1,1,2,2-tetrakis[(benzoylamino)methyl]hydrazine, is collected as a white amorphous solid by vacuum filtration.[11]

-

The reported yield for this procedure is 73%.[11]

-

Purification can be achieved by dissolving the product in ethanol and re-precipitating with water.[11]

-

Logical and Structural Relationships

The following diagrams illustrate the conceptual relationship of 1,1,2,2-tetramethylhydrazine to its parent compound, hydrazine, and a generalized experimental workflow.

References

- 1. This compound | C4H12N2 | CID 43683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6415-12-9 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. 6415-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. 1,1,2,2-Tetrakis[(benzoylamino)methyl]hydrazine | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Liquid Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid tetramethylhydrazine (CAS No: 6415-12-9). The information herein is compiled for use in research, chemical synthesis, and safety assessments. All quantitative data is presented in a structured format for clarity and ease of comparison, followed by detailed descriptions of standard experimental protocols for measuring these properties.

Quantitative Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various chemical processes. The following table summarizes its key physical properties based on available literature data.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₄H₁₂N₂ | [1][2] | |

| Molecular Weight | 88.15 g/mol | [1][3] | |

| Appearance | Colorless liquid | Standard Temperature and Pressure | [3] |

| Boiling Point | 73 °C | at 730 Torr | [1][3][4] |

| 72.9 °C | [2] | ||

| Melting Point | -118 °C | [1][3][4] | |

| Density | 0.777 g/mL | at 20 °C | [1][5] |

| 0.7794 g/cm³ | at 20 °C | [4] | |

| 0.768 g/cm³ | at 24 °C | [2] | |

| Refractive Index | 1.404 | n20/D | [1][3] |

| Flash Point | 27 °C | [1][3][4] | |

| Enthalpy of Vaporization (ΔvapH) | 32.9 kJ/mol | at 305 K (approx. 32 °C) | [6][7] |

| Vapor Pressure | Data available but requires subscription access to view specific values. | [8][9] |

Methodologies for Experimental Determination

The accurate measurement of physical properties is fundamental to chemical characterization. The values presented in this guide are determined using standardized laboratory procedures. Below are detailed overviews of the general experimental protocols for measuring key physical properties of liquids like this compound.

2.1 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A distillation flask or a test tube, a heating source (e.g., Bunsen burner or heating mantle), a thermometer, a condenser (for distillation), and boiling chips.[10]

-

Protocol (Distillation Method):

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.

-

The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it becomes constant, which indicates the boiling point at the given atmospheric pressure.[11]

-

-

Protocol (Micro Method):

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated in a water bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[12]

-

2.2 Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a small glass flask of known volume) or a graduated cylinder, and an analytical balance.[10][11]

-

Protocol (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The cap is placed, and any excess liquid is carefully wiped off.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The procedure is often repeated with a reference substance like water to calibrate the pycnometer's volume accurately at the experimental temperature.[10]

-

2.3 Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Apparatus: An Abbé refractometer.

-

Protocol:

-

The prism of the refractometer is cleaned and calibrated using a standard sample (e.g., distilled water).

-

A few drops of the this compound sample are placed on the surface of the prism.

-

The prism is closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

2.4 Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: A viscometer (e.g., Ostwald viscometer or a rotational viscometer).

-

Protocol (Ostwald Viscometer):

-

A known volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature water bath.

-

The liquid is drawn up by suction into the upper bulb.

-

The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured.

-

The viscosity is calculated by comparing this flow time to the flow time of a reference liquid with a known viscosity and density, using the appropriate formula.

-

Visualizations

While signaling pathways are a concept from biology and not applicable to the physical properties of a chemical compound, the following diagrams illustrate a typical experimental workflow and the logical relationships between physical properties as requested.

Caption: A typical workflow for determining the boiling point of a liquid.

Caption: Interrelation of external conditions and core physical properties.

References

- 1. 6415-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C4H12N2 | CID 43683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. chem21labs.com [chem21labs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. alameda.edu [alameda.edu]

Technical Guide: Physicochemical Properties of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of tetramethylhydrazine, specifically its boiling point and density. Detailed experimental protocols for the determination of these properties are also included to facilitate accurate and reproducible measurements in a laboratory setting.

Core Physicochemical Data

The boiling point and density are fundamental physical constants crucial for the handling, characterization, and application of this compound in research and development. The experimentally determined values for these properties are summarized below.

| Property | Value | Conditions |

| Boiling Point | 73 °C | at 730 Torr[1][2] |

| 72.9 °C | Not specified | |

| Density | 0.777 g/mL | at 20 °C[1][3][4][5][6] |

| 0.768 g/cm³ | at 24 °C[7] |

Experimental Protocols

Accurate determination of boiling point and density is essential for the verification of substance purity and for use in further experimental work. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small amount of the liquid this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The entire assembly is then heated in a heating bath.

-

As the liquid heats up, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid such as this compound, density can be determined using a pycnometer or by direct mass and volume measurements.

Materials:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Sample of this compound

Procedure:

-

The empty pycnometer is first weighed accurately on an analytical balance.

-

The pycnometer is then filled with the liquid this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical substance like this compound, starting from sample acquisition to data analysis.

Caption: Workflow for Physicochemical Analysis.

References

- 1. 6415-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound = 97.0 6415-12-9 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 6415-12-9 [chemicalbook.com]

- 6. This compound CAS#: 6415-12-9 [amp.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Video: Boiling Points - Concept [jove.com]

Solubility of Tetramethylhydrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylhydrazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for determining precise solubility values.

Core Concepts and Solubility Profile

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |

| Hydrocarbons | Hexane, Toluene, Benzene | Miscible |

| Halogenated Solvents | Dichloromethane, Chloroform | High |

| Ketones | Acetone, Methyl ethyl ketone | High |

| Esters | Ethyl acetate | High |

| Amides | Dimethylformamide (DMF) | Miscible |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | High |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable approach for generating quantitative solubility data.

Materials and Equipment

-

Analyte: this compound (high purity)

-

Solvent: Organic solvent of interest (anhydrous, high purity)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Oven for drying glassware

-

Desiccator

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the water bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has completely evaporated, place the flask in an oven at a temperature below the boiling point of this compound (73 °C) to remove any residual solvent.

-

Cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / Volume of aliquot (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for gravimetric solubility determination.

An In-depth Technical Guide on the Chemical Structure and Conformation of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and conformational properties of tetramethylhydrazine. The information presented herein is compiled from experimental spectroscopic studies and computational analyses, offering valuable insights for professionals in research and drug development.

Chemical Structure

This compound, systematically named 1,1,2,2-tetramethylhydrazine, is a simple tetra-substituted hydrazine. Its fundamental structural and identifying information is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,1,2,2-tetramethylhydrazine[1] |

| Molecular Formula | C₄H₁₂N₂[1] |

| Molecular Weight | 88.15 g/mol [1] |

| CAS Number | 6415-12-9[1] |

| SMILES String | CN(C)N(C)C[1] |

The molecule consists of a central nitrogen-nitrogen single bond with two methyl groups attached to each nitrogen atom.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the N-N single bond. Experimental evidence from vibrational spectroscopy, specifically Raman and far-infrared studies, has been pivotal in elucidating the conformational preferences of this molecule.

Conformational Isomers

In the gaseous and liquid states, this compound exists as a mixture of two conformers: gauche and anti (also referred to as trans). The gauche conformer, which possesses C₂ symmetry, is the more stable form. The anti conformer, with C₂h symmetry, is the higher energy form. In the solid state, only the gauche conformer is present.

Quantitative Conformational Data

The following table summarizes the key quantitative data regarding the conformation of this compound as determined from vibrational spectroscopy.

| Parameter | Value | Method |

| Dihedral Angle (Gauche) | 65 ± 5° | Vibrational Spectroscopy |

| Energy Difference (ΔE anti-gauche) | 1.0 ± 0.2 kcal/mol | Vibrational Spectroscopy |

| Rotational Barrier (Gauche to Anti) | ~ 3-4 kcal/mol | Estimated from Vibrational Data |

Experimental Protocols

The conformational analysis of this compound has been primarily based on vibrational spectroscopy. The following sections detail the methodologies employed in these key experiments.

Raman Spectroscopy

Objective: To identify the vibrational modes of the different conformers of this compound in the liquid and solid states and to determine the energy difference between them.

Methodology:

-

A sample of high-purity this compound was used.

-

Raman spectra were recorded for the liquid sample at various temperatures and for the solid sample at liquid nitrogen temperature.

-

A laser source (e.g., argon ion laser) was used for excitation.

-

The scattered light was collected and analyzed using a double monochromator and a photon counting detection system.

-

The temperature-dependent intensity changes of specific Raman bands corresponding to the gauche and anti conformers were used to calculate the enthalpy difference (ΔH) between them.

Far-Infrared Spectroscopy

Objective: To observe the low-frequency torsional vibrations of the gauche and anti conformers of this compound.

Methodology:

-

A sample of this compound was studied in the gas and solid phases.

-

Far-infrared spectra were recorded using a Michelson interferometer.

-

For the gas-phase measurements, a long-path-length gas cell was utilized.

-

For the solid-phase measurements, the sample was condensed onto a cold window (e.g., a silicon window cooled with liquid helium).

-

The observed torsional frequencies were used to determine the potential energy function for the internal rotation around the N-N bond and to calculate the dihedral angle of the gauche conformer and the rotational barriers.

Conclusion

The structural and conformational properties of this compound have been well-characterized through vibrational spectroscopy. The molecule exists as an equilibrium between a more stable gauche conformer and a less stable anti conformer in the fluid phases, with only the gauche form present in the solid state. The quantitative data on its dihedral angle, energy differences, and rotational barriers provide a solid foundation for understanding its molecular behavior, which is essential for applications in chemical synthesis, materials science, and drug design. Further studies employing gas-phase electron diffraction and high-level ab initio calculations could provide even more precise structural parameters and a more detailed picture of the rotational potential energy surface.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetramethylhydrazine. Due to the absence of a publicly available experimental spectrum in common databases, this guide is centered around a high-quality predicted spectrum, supplemented with established principles of NMR spectroscopy and data from analogous compounds. This document is intended to serve as a comprehensive resource for understanding the spectral features of this compound, taking into account its molecular structure and dynamic processes.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to be simple due to the high degree of symmetry in the molecule. All twelve protons are chemically and magnetically equivalent under conditions of rapid conformational exchange.

Table 1: Predicted 1H NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | ~2.3 ppm |

| Multiplicity | Singlet (s) |

| Integration | 12H |

| Coupling Constant (J) | Not Applicable |

Note: The predicted chemical shift is an estimation and may vary depending on the solvent and experimental conditions.

Interpretation of the Spectrum

The predicted 1H NMR spectrum of this compound is characterized by a single sharp peak, a singlet, with an integration value corresponding to all twelve protons. This simplicity arises from the molecular symmetry and dynamic processes inherent to the molecule.

Chemical Equivalence

The molecule possesses a C2 axis of symmetry bisecting the N-N bond. Furthermore, rapid rotation around the C-N bonds and the N-N bond at room temperature renders all twelve methyl protons equivalent on the NMR timescale. This means they experience the same average magnetic environment, leading to a single resonance signal.

Multiplicity

The observation of a singlet is a direct consequence of the absence of neighboring, non-equivalent protons within a three-bond distance. The protons of each methyl group are equivalent to each other, and due to the overall molecular symmetry and rapid dynamics, all four methyl groups are also equivalent. Therefore, no spin-spin coupling occurs between the protons, resulting in a single, unsplit peak.

Integration

The integral of the singlet at approximately 2.3 ppm would correspond to all twelve protons in the molecule, confirming that all methyl groups are accounted for in this single resonance.

Dynamic Processes: The Role of Nitrogen Inversion and N-N Bond Rotation

The simple 1H NMR spectrum of this compound at room temperature is a time-averaged representation resulting from rapid dynamic processes, primarily nitrogen inversion and rotation about the N-N bond.

-

Nitrogen Inversion: The nitrogen atoms in this compound are pyramidal and undergo rapid inversion. This process, often depicted as an umbrella-like flipping, further contributes to the averaging of the magnetic environments of the methyl protons.

-

N-N Bond Rotation: Rotation around the central nitrogen-nitrogen single bond is also rapid at room temperature. This allows the four methyl groups to interchange their spatial positions relative to one another, leading to their chemical equivalence.

At very low temperatures, it is conceivable that these dynamic processes could be slowed down sufficiently on the NMR timescale to observe more complex spectra, potentially with separate signals for different conformers. However, under standard acquisition conditions, a single peak is expected.

Diagram 1: Key Molecular Dynamics of this compound

Caption: Relationship between molecular structure, dynamic processes, and the observed 1H NMR signal.

Experimental Protocol for 1H NMR Acquisition

Table 2: General Experimental Protocol for 1H NMR of this compound

| Step | Procedure |

| 1. Sample Preparation | - Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).- Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm. |

| 2. Instrument Setup | - Insert the sample into the NMR spectrometer.- Lock the spectrometer on the deuterium (B1214612) signal of the solvent.- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. |

| 3. Acquisition Parameters | - Pulse Program: Standard single-pulse experiment (e.g., zg30).- Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.- Relaxation Delay (d1): 1-2 seconds.- Acquisition Time (aq): 2-4 seconds.- Spectral Width (sw): Approximately 10-12 ppm, centered around 5-6 ppm. |

| 4. Data Processing | - Apply Fourier transformation to the acquired Free Induction Decay (FID).- Phase correct the spectrum.- Perform baseline correction.- Calibrate the chemical shift axis using the TMS signal at 0 ppm.- Integrate the signals. |

Diagram 2: Experimental Workflow for 1H NMR Analysis

Caption: A streamlined workflow for obtaining and analyzing a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is predicted to be deceptively simple, displaying a single singlet that accounts for all twelve protons. This is a classic example of how molecular symmetry and rapid dynamic processes, such as nitrogen inversion and bond rotation, lead to chemical equivalence on the NMR timescale. Understanding these fundamental principles is crucial for the accurate interpretation of the NMR spectra of hydrazines and related compounds in research and development. This guide provides the foundational knowledge for scientists and professionals to understand and predict the 1H NMR spectral characteristics of this compound.

An In-depth Technical Guide to the 13C NMR Spectrum of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tetramethylhydrazine. Due to the absence of publicly available experimental spectra, this guide is based on a predicted chemical shift value, offering a foundational understanding for researchers working with this and similar compounds. The guide details the theoretical interpretation of the spectrum, a general experimental protocol for its acquisition, and the logical workflow for spectral analysis.

Introduction to this compound and 13C NMR Spectroscopy

This compound ((CH₃)₂N-N(CH₃)₂) is a symmetrical hydrazine (B178648) derivative. Its simple, symmetrical structure provides an excellent case study for understanding the principles of 13C NMR spectroscopy, particularly the concept of chemical equivalence.

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. It provides information on the number of non-equivalent carbon atoms and their chemical environment. For drug development professionals, understanding the 13C NMR spectrum is crucial for structural elucidation and purity assessment of novel chemical entities.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shift for this compound is summarized in the table below. This prediction was obtained using established computational algorithms.

| Carbon Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |

| Methyl Carbons (-CH₃) | ~48.8 | Singlet |

Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is predicted to show a single signal at approximately 48.8 ppm. This is a direct consequence of the molecule's high degree of symmetry.

Chemical Equivalence: All four methyl groups in this compound are chemically equivalent. This means they are interchangeable by a symmetry operation (in this case, rotation around the N-N bond and reflection through a plane bisecting the N-N bond). As a result, they are expected to have the same chemical shift and appear as a single peak in the 13C NMR spectrum.

Effect of Nitrogen: The nitrogen atoms are electronegative, which deshields the adjacent methyl carbons. This deshielding effect shifts the signal downfield (to a higher ppm value) compared to the carbon signal in a simple alkane. The predicted value of ~48.8 ppm is consistent with a methyl carbon attached to a nitrogen atom.

Molecular Structure and Symmetry

The following diagram illustrates the structure of this compound, highlighting the equivalence of the four methyl groups.

Caption: Molecular structure of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring the 13C NMR spectrum of a liquid amine like this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include benzene-d₆ or acetonitrile-d₃.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small amount can be added directly to the solvent.

-

Handling Air-Sensitive Samples: If this compound is suspected to be air-sensitive, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox) and the NMR tube should be sealed.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Angle: A 30° pulse angle is a good starting point to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is typically sufficient for most organic molecules.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and perform an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for 13C NMR Spectrum Interpretation

The following diagram outlines the logical steps involved in interpreting a 13C NMR spectrum.

Caption: Logical workflow for 13C NMR spectrum interpretation.

Conclusion

The 13C NMR spectrum of this compound is predicted to be simple, exhibiting a single peak around 48.8 ppm due to the chemical equivalence of its four methyl groups. This guide provides the theoretical basis for this interpretation, a detailed, generalized experimental protocol for acquiring such a spectrum, and a logical workflow for spectral analysis. For researchers in drug development and other scientific fields, a thorough understanding of these principles is essential for the accurate structural characterization of organic molecules. While this guide is based on a predicted value, the presented methodologies and interpretive logic are broadly applicable to the experimental analysis of this compound and related compounds.

An In-depth Technical Guide to the Mass Spectrum of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key peaks observed in the electron ionization mass spectrum of tetramethylhydrazine. It includes a detailed summary of quantitative data, a representative experimental protocol for acquiring the mass spectrum, and a proposed fragmentation pathway to elucidate the origins of the observed fragment ions.

Data Presentation: Key Peaks in the Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks summarized in the table below. The data presented is based on the electron ionization (EI) mass spectrum available in the National Institute of Standards and Technology (NIST) database. The relative intensity of each peak is expressed as a percentage of the base peak, which is the most abundant ion in the spectrum.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 88 | [C4H12N2]+• (Molecular Ion) | ~20 |

| 73 | [C3H9N2]+ | ~5 |

| 58 | [C2H6N2]+• | ~10 |

| 45 | [C2H7N]+ | 100 (Base Peak) |

| 44 | [C2H6N]+ | ~70 |

| 43 | [C2H5N]+• | ~50 |

| 42 | [C2H4N]+ | ~40 |

| 28 | [CH2N]+ | ~15 |

| 15 | [CH3]+ | ~10 |

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The following is a representative protocol for this analysis:

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent overloading the column and detector.

-

Injector Temperature: 250 °C to ensure rapid volatilization of the sample.

-

Column: A non-polar or weakly polar capillary column, such as a 30 m x 0.25 mm ID column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: 230 °C to prevent condensation of the analyte.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 10 to 200 to cover the molecular ion and all expected fragment ions.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer and saturating the detector.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The proposed pathway is initiated by the removal of an electron from one of the nitrogen atoms, forming the molecular ion ([C4H12N2]+•) at m/z 88.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Explanation of the Fragmentation Pathway:

-

Formation of the Molecular Ion (m/z 88): The process begins with the ionization of the this compound molecule, resulting in the molecular ion [C4H12N2]+•.

-

Formation of the Base Peak (m/z 45): The most favorable fragmentation pathway involves the cleavage of the N-N bond. This homolytic cleavage results in the formation of a stable dimethylaminyl radical (•N(CH3)2) and the dimethylaminium ion ([CH3)2NH]+), which is observed as the base peak at m/z 45.

-

Formation of the Ion at m/z 44: The ion at m/z 45 can lose a hydrogen radical to form the ion [CH3N=CH2]+ at m/z 44.

-

Formation of the Ion at m/z 43: Subsequent loss of a hydrogen radical from the m/z 44 ion can lead to the formation of the ion [C2H5N]+• at m/z 43.

-

Formation of the Ion at m/z 73: An alternative fragmentation pathway from the molecular ion is the loss of a methyl radical (•CH3), leading to the formation of the [C3H9N2]+ ion at m/z 73. This ion can further fragment, contributing to the formation of the base peak at m/z 45 through the loss of a neutral diazene (B1210634) molecule (N2H2).

This in-depth guide provides a foundational understanding of the mass spectrometric behavior of this compound, which is crucial for its identification and characterization in various scientific and industrial applications. The provided data and pathways serve as a valuable reference for researchers in the fields of analytical chemistry, drug development, and materials science.

An In-depth Technical Guide to the Vibrational Modes in the Infrared Spectrum of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vibrational modes of tetramethylhydrazine as observed in its infrared (IR) spectrum. The document delves into the theoretical underpinnings of molecular vibrations, the influence of molecular symmetry on IR activity, and presents an analysis of the available spectroscopic data. A generalized experimental protocol for obtaining the gas-phase IR spectrum of volatile and air-sensitive compounds like this compound is also detailed. This guide is intended to be a valuable resource for researchers and professionals utilizing vibrational spectroscopy for the characterization of complex molecules.

Introduction to Infrared Spectroscopy and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is exposed to infrared radiation, it will absorb energy at specific frequencies that correspond to its natural modes of vibration. These vibrations involve the stretching and bending of chemical bonds. The number and frequency of these vibrational modes are unique to each molecule, providing a distinct "fingerprint" that can be used for identification and structural elucidation.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. However, not all of these modes are observable in the IR spectrum. A vibrational mode is only IR-active if it results in a change in the molecule's net dipole moment.

Molecular Structure and Symmetry of this compound

This compound ((CH₃)₂N-N(CH₃)₂) is a substituted hydrazine (B178648) with a central nitrogen-nitrogen single bond. Due to steric hindrance between the methyl groups, the molecule predominantly exists in a gauche conformation, where the two dimethylamino groups are rotated with respect to each other along the N-N bond. This gauche conformation belongs to the C₂ point group of symmetry.

The C₂ point group has two symmetry operations: the identity operation (E) and a 180° rotation about the C₂ axis. The presence of only a C₂ axis of symmetry means that all 3N-6 = 42 fundamental vibrational modes of this compound are theoretically IR-active, as they all lead to a change in the dipole moment.

Logical Relationship of Structure, Symmetry, and IR Activity

The following diagram illustrates the logical flow from the molecular structure of this compound to the prediction of its IR-active vibrational modes.

Caption: Logical workflow from molecular structure to IR activity.

Analysis of the Infrared Spectrum of this compound

The following table presents a tentative assignment of the major vibrational modes of gas-phase this compound based on the publicly available spectrum from the National Institute of Standards and Technology (NIST) and established group frequencies for similar organic molecules. It is important to note that a definitive assignment of all 42 vibrational modes would require access to the full experimental data and theoretical calculations from primary research literature, which was not available for the compilation of this guide.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Vibrational Motion |

| ~2970 | Strong | Asymmetric CH₃ Stretching | C-H Stretch |

| ~2940 | Strong | Symmetric CH₃ Stretching | C-H Stretch |

| ~2870 | Medium | Symmetric CH₃ Stretching | C-H Stretch |

| ~2830 | Medium | Symmetric CH₃ Stretching | C-H Stretch |

| ~1460 | Medium | Asymmetric CH₃ Bending (Scissoring) | C-H Bend |

| ~1270 | Medium | CH₃ Rocking | C-H Bend |

| ~1160 | Strong | C-N Stretching | C-N Stretch |

| ~1040 | Strong | C-N Stretching | C-N Stretch |

| ~890 | Medium | N-N Stretching | N-N Stretch |

Experimental Protocol for Gas-Phase IR Spectroscopy of this compound

The following provides a detailed, generalized methodology for obtaining a high-quality gas-phase infrared spectrum of a volatile and potentially air-sensitive compound like this compound.

Materials and Instrumentation

-

Sample: this compound (high purity)

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with a suitable detector for the mid-IR range (e.g., DTGS or MCT).

-

Gas Cell: A 10-20 cm path length gas cell with IR-transparent windows (e.g., KBr or CsI). For weakly absorbing features, a multi-pass gas cell may be required.

-

Vacuum Line: A standard vacuum line for evacuating the gas cell and handling volatile liquids.

-

Inert Gas: High-purity nitrogen or argon for purging.

-

Liquid Nitrogen: For trapping volatile compounds.

Experimental Workflow

The process of obtaining and analyzing the gas-phase IR spectrum of this compound can be visualized in the following workflow diagram.

Caption: Experimental workflow for IR spectroscopy.

Detailed Procedure

-

Preparation of the Gas Cell:

-

Ensure the gas cell windows are clean and free from contamination. If necessary, polish them with an appropriate solvent and polishing kit.

-

Assemble the gas cell and connect it to a vacuum line.

-

Evacuate the cell to a pressure below 1 mbar to remove atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum. This will be used to correct for the absorbance of the instrument optics and any residual atmospheric gases.

-

-

Sample Introduction:

-

Connect a vessel containing liquid this compound to the gas cell via the vacuum line.

-

Carefully introduce the vapor of this compound into the evacuated gas cell until the desired pressure is reached. The pressure should be optimized to obtain an absorbance in the linear range of the detector (typically between 0.1 and 1.0 absorbance units for the strongest bands).

-

Allow the system to equilibrate for several minutes to ensure a uniform distribution of the gas in the cell.

-

-

Sample Spectrum Acquisition:

-

Place the gas cell containing the this compound vapor into the sample compartment of the spectrometer.

-

Acquire the sample spectrum under the same conditions as the background spectrum (e.g., same resolution, number of scans).

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the positions and intensities of the absorption bands.

-

Assign the observed bands to the corresponding molecular vibrations based on theoretical predictions and comparison with spectra of related compounds.

-

Conclusion

The infrared spectrum of this compound is rich in information, reflecting its C₂ symmetry and the vibrational motions of its constituent atoms. While a complete and definitive assignment of all 42 IR-active modes requires further detailed experimental and computational studies, the analysis of the available data provides valuable insights into the molecular structure and bonding of this important compound. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality gas-phase IR spectra, which are essential for the accurate characterization of volatile molecules in various scientific and industrial applications.

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry of Tetramethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) of tetramethylhydrazine. It details the characteristic fragmentation pattern observed, proposes a logical fragmentation pathway, and outlines a typical experimental protocol for its analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of hydrazine (B178648) derivatives and related compounds in various scientific disciplines, including drug development.

Introduction to Electron Ionization Mass Spectrometry

Electron ionization (EI) is a robust and widely utilized technique in mass spectrometry, particularly for the analysis of volatile and thermally stable organic compounds.[1] In EI-MS, gaseous molecules are bombarded with a high-energy electron beam, typically at 70 electron volts (eV).[1] This energetic interaction is considered a "hard" ionization method, as it imparts significant energy to the analyte molecules.[2] The initial event is the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The excess energy transferred during ionization often leads to extensive and reproducible fragmentation of the molecular ion.[2] The resulting pattern of fragment ions serves as a molecular "fingerprint," which is invaluable for structural elucidation and compound identification through comparison with spectral libraries.[2]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 88 | 15 | [C4H12N2]•+ (Molecular Ion) |

| 73 | 5 | [(CH3)3N2]+ |

| 58 | 8 | [(CH3)2NCH2]+ |

| 44 | 100 | [(CH3)2N]+ (Base Peak) |

| 43 | 40 | [CH3N=CH2]+ |

| 42 | 35 | [CH2=N-CH2]+ |

| 28 | 10 | [N2]+ or [C2H4]+ |

| 15 | 5 | [CH3]+ |

Data sourced from the NIST Chemistry WebBook.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 88) is primarily driven by the cleavage of bonds adjacent to the nitrogen atoms, a common fragmentation mechanism for amines and hydrazines known as alpha-cleavage.[3] The base peak at m/z 44 corresponds to the dimethylamino cation, [(CH3)2N]+, which is a highly stable fragment. The formation of other significant ions can be rationalized through a series of logical bond cleavages and rearrangements.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Solvent Selection: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Concentration: The final concentration of the sample should be approximately 10 µg/mL to achieve a suitable signal intensity without overloading the instrument.

-

Vialing: Transfer the prepared sample into a 1.5 mL glass autosampler vial with a screw cap and a PTFE/silicone septum.

4.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless injection of 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this volatile analyte.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 10 to 200.

-

Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

-

Transfer Line Temperature: 280 °C.

-

4.3. Data Acquisition and Analysis

The mass spectrometer will acquire data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound. The mass spectrum of this peak can then be extracted and compared to a reference library, such as the NIST database, for confirmation of identity. The fragmentation pattern should be consistent with the data presented in Section 2.

Caption: Experimental workflow for EI-MS analysis of this compound.

Conclusion

The electron ionization mass spectrometry of this compound yields a characteristic and reproducible fragmentation pattern, with the most abundant ion appearing at m/z 44. The fragmentation is dominated by alpha-cleavage, a predictable pathway for this class of compounds. The experimental protocol detailed herein provides a robust method for the analysis of this compound, which can be adapted for various research and development applications. This guide serves as a foundational resource for scientists requiring detailed information on the mass spectral behavior of this compound.

References

Thermochemical Profile of Tetramethylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for tetramethylhydrazine (C₄H₁₂N₂). Due to the relative scarcity of extensively published experimental values for this specific compound, this document also outlines the established experimental protocols for determining key thermochemical properties, offering a roadmap for further research and application.

Core Thermochemical Data

| Thermochemical Property | Value | Units | Source |

| Enthalpy of Vaporization (ΔvapH) at 305 K | 32.9 | kJ/mol | NIST[1] |

| Proton Affinity (PAff) | 948.70 | kJ/mol | Cheméo[2] |

| Gas Basicity (BasG) | 917.90 | kJ/mol | Cheméo[2] |

It is important to note that crucial values such as the standard enthalpy of formation (liquid and gaseous states), standard molar entropy, and molar heat capacity for this compound are not explicitly reported in readily accessible databases. The following sections detail the standard methodologies that would be employed to determine these essential parameters.

Experimental Protocols for Thermochemical Characterization

The determination of a complete thermochemical profile for an organic compound like this compound involves a series of precise calorimetric and analytical measurements. The following protocols are standard methodologies in the field of chemical thermodynamics.

Determination of the Standard Enthalpy of Formation (ΔfH°) by Combustion Calorimetry

The standard enthalpy of formation of this compound, a nitrogen-containing organic compound, would be determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. For volatile liquids, the sample is typically encapsulated in a gelatin capsule or a thin-walled glass ampule.

-

Bomb Assembly: The bomb is purged of air and then charged with a known high pressure of pure oxygen (typically around 30 atm). A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states.

-